Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Overview
Description
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is a chemical compound with the molecular formula C17H11F3N2O2 and a molecular weight of 332.285 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a trifluoromethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of quinoline derivatives with trifluoromethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions . The reaction may require a catalyst, such as a base like triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while reduction of a nitro group yields the corresponding amine .
Scientific Research Applications
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes . These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a quinoline ring and exhibit broad-spectrum antibacterial activity.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups that are used in pharmaceuticals and agrochemicals.
Uniqueness
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of a quinoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-7-13(10-12)22-16(23)24-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCZRSHUQASZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14628-11-6 | |
Record name | 8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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